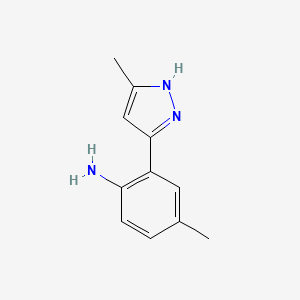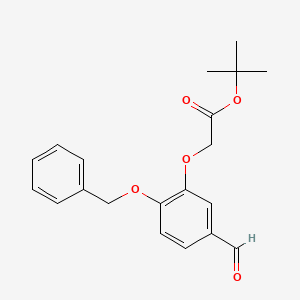![molecular formula C11H11BrN2O B13725713 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13725713.png)
1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a 3-bromophenyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Introduction of the 3-Bromophenyl Ethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a 3-bromophenyl ethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions: 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol has several scientific research applications:
作用機序
The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar structural features.
2-(3-Bromo-phenyl)-oxazole: Another heterocyclic compound with a bromophenyl group.
Uniqueness: 1-[2-(3-Bromophenyl)-ethyl]-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H11BrN2O |
|---|---|
分子量 |
267.12 g/mol |
IUPAC名 |
1-[2-(3-bromophenyl)ethyl]pyrazol-4-ol |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(6-10)4-5-14-8-11(15)7-13-14/h1-3,6-8,15H,4-5H2 |
InChIキー |
IEMJWPCEFBFKLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CCN2C=C(C=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)
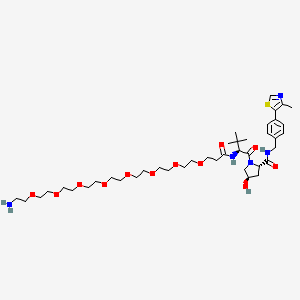

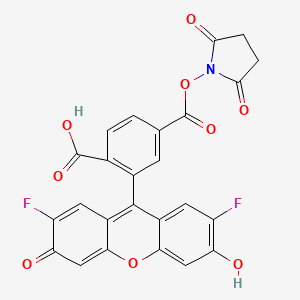
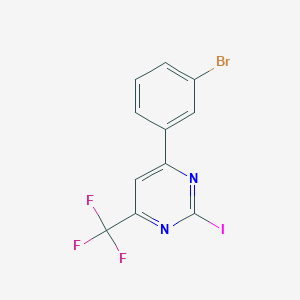
![(2R)-3-(((2-(3-(3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)thioureido)ethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate](/img/structure/B13725696.png)
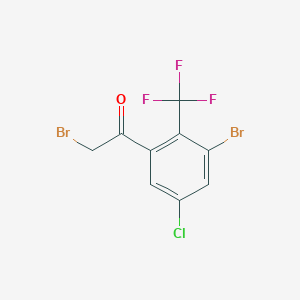

![4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazineethanol Succinate](/img/structure/B13725709.png)
